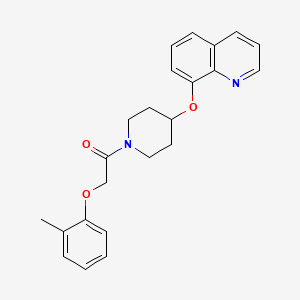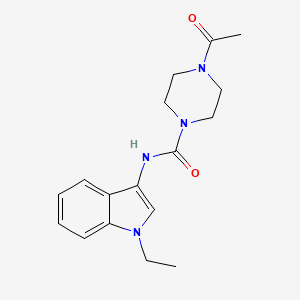
2-Methyl-4-(pyrrolidin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(pyrrolidin-1-yl)pyrimidine is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of 2-(pyrrolidin-1-yl)pyrimidines involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring and its derivatives . The pyrrolidine ring is one of the most significant features of the molecule due to the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Aplicaciones Científicas De Investigación
Plant Growth Stimulation
A derivative of 2-Methyl-4-(pyrrolidin-1-yl)pyrimidine has shown promising results in stimulating plant growth. The study by Pivazyan et al. (2019) synthesized derivatives containing 1,2,4-triazole, 1,3,4-oxadiazole, or furan rings along with the pyrimidine fragment. These compounds demonstrated significant plant growth stimulating effects, comparable to heteroauxin, a well-known plant hormone (Pivazyan et al., 2019).
Antiviral Properties
Research on pyrimidine derivatives, closely related to this compound, has revealed notable antiviral properties. A study by Munier-Lehmann et al. (2015) discovered a series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines with significant antiviral activity, identified through extensive screening on various models of infectious diseases (Munier-Lehmann et al., 2015).
Cognitive Disorders Treatment
Verhoest et al. (2012) investigated a compound closely related to this compound, namely PF-04447943. This compound is a PDE9A inhibitor and has shown potential in treating cognitive disorders. It has been reported to exhibit procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model (Verhoest et al., 2012).
Alzheimer’s Disease Therapy
Mohamed et al. (2011) synthesized a class of 2,4-disubstituted pyrimidines, which includes derivatives of this compound, as potential inhibitors of cholinesterase and amyloid-β (Aβ)-aggregation. These compounds are being researched for their potential role in treating Alzheimer’s Disease (Mohamed et al., 2011).
Antitumor Activity
A series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, related to this compound, were developed as potential antifolates targeting both thymidylate and purine nucleotide biosynthesis. These compounds have exhibited antiproliferative potencies against various tumor cell lines, suggesting their potential in cancer therapy (Liu et al., 2015).
Propiedades
IUPAC Name |
2-methyl-4-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-8-10-5-4-9(11-8)12-6-2-3-7-12/h4-5H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNSZYDHSZRWLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(1R,2S)-2-Carboxycyclopropanecarbonyl]amino]-3-methylbenzoic acid](/img/structure/B2969110.png)

![1-[6-(dimethylamino)pyrimidin-4-yl]-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2969114.png)
![2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2969115.png)
![7-Fluoro-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2969118.png)
![1-Amino-3-[2-(3-amino-2-hydroxypropoxy)ethoxy]propan-2-ol](/img/structure/B2969119.png)

![7-phenyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2969123.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}prop-2-enamide](/img/structure/B2969124.png)



![4-(4-heptylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2969130.png)
